molecular formula C15H14N4O3S2 B216318 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

Cat. No.: B216318
M. Wt: 362.4 g/mol
InChI Key: OGWNEFVNNBKELE-UHFFFAOYSA-N
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Description

WAY-323759, also known as N-(4-(2,5-Dimethoxyphenyl)thiazol-2-yl)-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide, is a compound with significant potential in various scientific fields. It is primarily recognized for its applications in medicinal chemistry and pharmacology.

Chemical Reactions Analysis

Types of Reactions

WAY-323759 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

WAY-323759 has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of WAY-323759 involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

WAY-323759 can be compared with other similar compounds, such as:

WAY-323759 stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research.

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4,6-dimethoxypyrimidin-2-yl)acetamide

InChI

InChI=1S/C15H14N4O3S2/c1-21-12-7-13(22-2)19-14(18-12)17-11(20)8-23-15-16-9-5-3-4-6-10(9)24-15/h3-7H,8H2,1-2H3,(H,17,18,19,20)

InChI Key

OGWNEFVNNBKELE-UHFFFAOYSA-N

SMILES

COC1=CC(=NC(=N1)NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Canonical SMILES

COC1=CC(=NC(=N1)NC(=O)CSC2=NC3=CC=CC=C3S2)OC

Origin of Product

United States

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